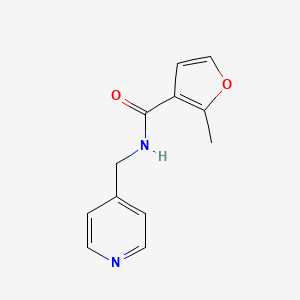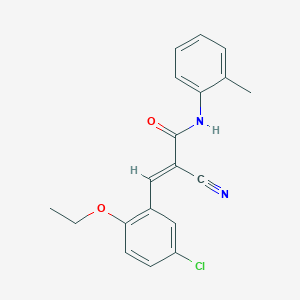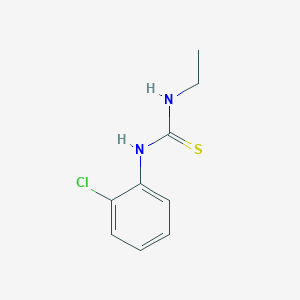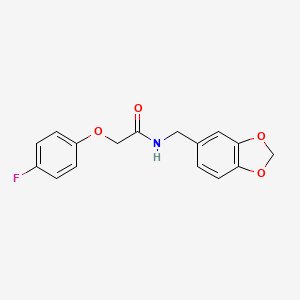
2-methyl-N-(4-pyridinylmethyl)-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-pyridinylmethyl)-3-furamide, also known as MPF, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. MPF is a furan derivative that has been found to have promising anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-(4-pyridinylmethyl)-3-furamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory and tumor pathways. 2-methyl-N-(4-pyridinylmethyl)-3-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
2-methyl-N-(4-pyridinylmethyl)-3-furamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 2-methyl-N-(4-pyridinylmethyl)-3-furamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-methyl-N-(4-pyridinylmethyl)-3-furamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(4-pyridinylmethyl)-3-furamide in lab experiments is its relatively low toxicity. 2-methyl-N-(4-pyridinylmethyl)-3-furamide has been shown to have low toxicity in various cell lines and animal models. Another advantage is its stability, which makes it suitable for long-term storage. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-(4-pyridinylmethyl)-3-furamide. One direction is to further investigate its anti-inflammatory and anti-tumor properties and explore its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it works. Additionally, research could focus on improving the synthesis method of 2-methyl-N-(4-pyridinylmethyl)-3-furamide to increase its yield and purity.
Métodos De Síntesis
The synthesis of 2-methyl-N-(4-pyridinylmethyl)-3-furamide involves the reaction of 2-methylfuran with 4-pyridinemethanol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of 2-methyl-N-(4-pyridinylmethyl)-3-furamide obtained from this method is typically around 40-50%.
Aplicaciones Científicas De Investigación
2-methyl-N-(4-pyridinylmethyl)-3-furamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as arthritis and asthma. 2-methyl-N-(4-pyridinylmethyl)-3-furamide has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(4-7-16-9)12(15)14-8-10-2-5-13-6-3-10/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKWJOFKKCOEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-4-ylmethyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5787930.png)

![[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid](/img/structure/B5787936.png)


![6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5787958.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B5787982.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5787998.png)


![5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5788019.png)

![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)